1-(4-Methoxyphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-27-15-5-3-14(4-6-15)23-18(26)24-16-12-13(19(20,21)22)2-7-17(16)25-8-10-28-11-9-25/h2-7,12H,8-11H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXZMTYNLCLANI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea typically involves the reaction of 4-methoxyaniline with an isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogenating agents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-3-phenylurea: Lacks the morpholine and trifluoromethyl groups.
1-(4-Methoxyphenyl)-3-(2-morpholin-4-YLphenyl)urea: Lacks the trifluoromethyl group.
1-(4-Methoxyphenyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the morpholine group.
Uniqueness
1-(4-Methoxyphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is unique due to the presence of both the morpholine and trifluoromethyl groups, which can enhance its biological activity and specificity compared to similar compounds.
Biological Activity
1-(4-Methoxyphenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activity, particularly in cancer research and kinase inhibition. This article synthesizes the available literature on its biological properties, focusing on its mechanism of action, efficacy against various cell lines, and structure-activity relationships.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methoxy group, a trifluoromethyl group, and a morpholine moiety, which are critical for its biological activity.
The compound functions primarily as a kinase inhibitor , which is essential in regulating various cellular processes, including proliferation and survival. The urea moiety is known to facilitate interactions with the ATP-binding site of kinases, thereby inhibiting their activity.
Key Mechanisms:
- Inhibition of BRAF Kinase : Studies indicate that similar urea derivatives can inhibit BRAF kinase, which plays a significant role in cell signaling pathways involved in cancer progression .
- Antiproliferative Effects : The compound has shown promising results in inhibiting cancer cell proliferation across multiple cell lines.
Antiproliferative Activity
Research has demonstrated that derivatives of urea compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | TBD |
| Other Urea Derivatives | HCT-116 (Colon Cancer) | 3.90 ± 0.33 |
| Sorafenib (Control) | A549 | 2.12 ± 0.18 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key observations include:
- Substituents on the Phenyl Rings : The presence of electron-withdrawing groups such as trifluoromethyl enhances potency.
- Morpholine Moiety : This component is crucial for maintaining solubility and facilitating interactions with target proteins.
Case Studies
- In Vitro Studies : A series of experiments evaluated the antiproliferative effects of various urea derivatives against A549 and HCT-116 cell lines using MTT assays. Results indicated that modifications to the urea structure could lead to varying degrees of activity, with some compounds exhibiting IC50 values comparable to established drugs like Sorafenib .
- In Vivo Studies : Further investigations are needed to assess the pharmacokinetics and toxicity profiles in animal models, which will provide insights into the therapeutic potential of these compounds.
Q & A
Basic Question
- NMR Spectroscopy : Confirms regiochemistry of the urea bond and substituent positions (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- High-Performance Liquid Chromatography (HPLC) : Purity >98% achieved using C18 columns with acetonitrile/water gradients .
- X-ray Crystallography : Resolves conformational preferences (e.g., planar morpholine ring geometry) .
How do structural modifications influence bioactivity?
Advanced Question
Structure-Activity Relationship (SAR) Findings :
- Morpholine Substitution : Replacing morpholine with piperazine reduces solubility and target affinity due to altered hydrogen-bonding capacity .
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving cellular uptake .
Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding interactions with kinase domains .
How can researchers resolve contradictions in reported biological activity data?
Advanced Question
Discrepancies often arise from:
- Cell Line Variability : Use standardized cell lines (e.g., NCI-60 panel) and normalize data to positive controls (e.g., doxorubicin) .
- Assay Conditions : Optimize incubation time (48–72 hr) and serum concentration (5–10% FBS) to reduce false negatives .
Case Study : Conflicting IC₅₀ values for lung cancer cells resolved via dose-response validation under hypoxia-mimicking conditions .
What computational methods aid in designing derivatives with improved efficacy?
Advanced Question
- Quantum Chemical Calculations : Predict reaction pathways (e.g., Fukui indices for electrophilic attack sites) .
- Machine Learning (ML) : Train models on PubChem datasets to prioritize substituents with high predicted bioactivity .
Example : ICReDD’s reaction path search methods reduce experimental trial-and-error by 40% .
How should researchers design experiments to optimize reaction yields?
Basic Question
- Design of Experiments (DoE) : Use factorial designs (e.g., 2³ matrix) to assess temperature, solvent, and catalyst interactions .
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 72% yield at 15°C in DCM with 1.3 eq. isocyanate) .
What challenges arise during scale-up from lab to pilot plant?
Advanced Question
- Purification : Chromatography becomes impractical; recrystallization in ethanol/water mixtures (70:30 v/v) is preferred .
- Heat Transfer : Exothermic urea formation requires jacketed reactors to maintain ≤25°C .
How can metabolic stability be assessed preclinically?
Advanced Question
- In vitro Models : Liver microsome assays (human/rat) quantify half-life (t₁/₂) and identify oxidative hotspots (e.g., morpholine ring) .
- LC-MS/MS : Detects major metabolites (e.g., O-demethylation at the 4-methoxyphenyl group) .
What strategies validate the compound’s target specificity?
Advanced Question
- Kinase Profiling : Screen against panels (e.g., KinomeScan) to identify off-target effects .
- CRISPR Knockout : Confirm activity loss in cells lacking the putative target (e.g., AKT1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
